6,7-dihydro-5H-isoquinolin-8-one
Overview
Description
6,7-Dihydro-5H-isoquinolin-8-one: is a heterocyclic organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol It is a derivative of isoquinoline, characterized by a fused bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-isoquinolin-8-one can be achieved through several methods:
Cyclization of N-arylacetamides: This method involves the cyclization of N-arylacetamides under acidic conditions to form the isoquinolinone core.
Reduction of Isoquinoline Derivatives: Isoquinoline derivatives can be reduced using hydrogenation or other reducing agents to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the above-mentioned synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-isoquinolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinone derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products
Oxidation: Isoquinolinone derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinolinones depending on the reagents used.
Scientific Research Applications
6,7-Dihydro-5H-isoquinolin-8-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-isoquinolin-8-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The compound may modulate neurotransmitter levels or inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 6,7-dihydro-5H-isoquinolin-8-one.
Quinoline: A structurally similar compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A more saturated derivative of isoquinoline.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a carbonyl group at the 8-position. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
6,7-dihydro-5H-isoquinolin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZAOWUFFCIBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455302 | |
Record name | 6,7-dihydro-5H-isoquinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21917-88-4 | |
Record name | 6,7-dihydro-5H-isoquinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21917-88-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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